molecular formula C19H20N4OS B2984089 N-(1H-indol-5-yl)-N'-(2-morpholinophenyl)thiourea CAS No. 299207-79-7

N-(1H-indol-5-yl)-N'-(2-morpholinophenyl)thiourea

Cat. No.: B2984089
CAS No.: 299207-79-7
M. Wt: 352.46
InChI Key: DVSRQXIGPJYECT-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-N’-(2-morpholinophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-N’-(2-morpholinophenyl)thiourea typically involves the reaction of an indole derivative with a morpholine derivative in the presence of a thiourea reagent. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or dichloromethane.

    Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include:

    Purification: Techniques like recrystallization, chromatography, or distillation.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure the compound’s purity and identity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-N’-(2-morpholinophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group to thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the indole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-N’-(2-morpholinophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-5-yl)-N’-(2-pyridyl)thiourea
  • N-(1H-indol-5-yl)-N’-(2-phenyl)thiourea
  • N-(1H-indol-5-yl)-N’-(2-piperidinyl)thiourea

Uniqueness

N-(1H-indol-5-yl)-N’-(2-morpholinophenyl)thiourea is unique due to the presence of both indole and morpholine moieties, which may confer distinct chemical and biological properties compared to other thioureas. The combination of these functional groups can lead to unique interactions with biological targets and potentially novel therapeutic applications.

Properties

IUPAC Name

1-(1H-indol-5-yl)-3-(2-morpholin-4-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c25-19(21-15-5-6-16-14(13-15)7-8-20-16)22-17-3-1-2-4-18(17)23-9-11-24-12-10-23/h1-8,13,20H,9-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSRQXIGPJYECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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